molecular formula C21H16ClF3N2O2 B2411334 (E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(3-methoxyphenyl)methoxy]amine CAS No. 1092343-78-6

(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(3-methoxyphenyl)methoxy]amine

Cat. No.: B2411334
CAS No.: 1092343-78-6
M. Wt: 420.82
InChI Key: RVQVNEXAUDDWNS-LUOAPIJWSA-N
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Description

(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(3-methoxyphenyl)methoxy]amine is a high-purity chemical reagent designed for advanced research applications. This compound belongs to a class of pyridine derivatives featuring a trifluoromethyl group and a chloro substituent, a scaffold recognized for its significant role in agrochemical and pharmaceutical research . Specifically, its core structure is closely related to advanced pesticide intermediates, suggesting its potential value in the study of novel bioactive molecules and mechanism of action investigations . The compound's defined stereochemistry (E)-isomer and the inclusion of a 3-methoxyphenyl moiety make it a candidate for structure-activity relationship (SAR) studies, particularly in the development of receptor-targeted agents. Researchers may utilize this chemical in exploratory synthesis, as a building block for more complex molecules, or as a standard in analytical method development. It is supplied with comprehensive analytical data to ensure identity and purity. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. All researchers should review the safety data sheet prior to handling.

Properties

IUPAC Name

(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl]-N-[(3-methoxyphenyl)methoxy]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3N2O2/c1-28-18-4-2-3-15(9-18)13-29-27-11-14-5-7-16(8-6-14)20-19(22)10-17(12-26-20)21(23,24)25/h2-12H,13H2,1H3/b27-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQVNEXAUDDWNS-LUOAPIJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CON=CC2=CC=C(C=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)CO/N=C/C2=CC=C(C=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(3-methoxyphenyl)methoxy]amine is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The structure of the compound can be described as follows:

  • IUPAC Name : (E)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene[(3-methoxyphenyl)methoxy]amine
  • Molecular Formula : C₁₅H₁₄ClF₃N₃O₂
  • CAS Number : 263161-24-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The presence of the trifluoromethyl group and the chloro substituent on the pyridine ring enhances its lipophilicity and potential binding affinity to target proteins.

  • Inhibition of Kinases : Similar compounds have been studied for their ability to inhibit kinases, which play a crucial role in cell signaling pathways. For example, some analogs have shown potent inhibitory activity against cyclin-dependent kinases (CDKs) involved in cell cycle regulation .
  • Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties. Studies have indicated that related pyridine derivatives exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, possibly through inhibition of bacterial enzymes like phosphopantetheinyl transferases (PPTases) .

Biological Activity Data

Activity TypeTarget/OrganismObserved EffectReference
AntibacterialStaphylococcus aureusInhibition at submicromolar levels
AntimicrobialEscherichia coliResistance mechanisms identified
Kinase InhibitionCDK4, CDK6Potent inhibition observed
CytotoxicityVarious cancer cell linesInduces apoptosis at low nM levels

Case Studies

  • Antibacterial Efficacy : A study investigating the antibacterial properties of similar compounds found that those with trifluoromethyl substitutions displayed enhanced activity against resistant bacterial strains. The mechanism was linked to the inhibition of critical bacterial enzymes without significant cytotoxicity to human cells .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that derivatives of the compound led to reduced cell viability and induced apoptosis at concentrations ranging from 30 to 100 nM. This suggests a promising avenue for further development as an anticancer agent .

Preparation Methods

Pyridine Functionalization

The pyridine core is synthesized via halogenation and trifluoromethylation of 2-aminopyridine derivatives. A patented method for 3-chloro-2-cyano-5-trifluoromethyl pyridine (CN106349159A) provides insights into analogous transformations. Key steps include:

  • Chlorination : Treatment of 2-amino-5-trifluoromethylpyridine with phosphorus oxychloride (POCl₃) at 110°C for 6 hours introduces chlorine at the 3-position.
  • Oxidation : The 2-amino group is oxidized to a nitro group using hydrogen peroxide in acetic acid, followed by reduction to an aldehyde via Rosenmund reduction with palladium-barium sulfate catalyst.

Reaction Conditions :

Parameter Value
Temperature 110°C (chlorination)
Catalyst Pd/BaSO₄ (reduction)
Solvent Toluene (chlorination)
Yield 78% (over two steps)

Suzuki-Miyaura Coupling

The benzaldehyde group is introduced via cross-coupling between 3-chloro-5-(trifluoromethyl)pyridin-2-yl boronic ester and 4-bromobenzaldehyde:
$$ \text{Pyridine-Bpin} + \text{4-BrC}6\text{H}4\text{CHO} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{4-[Pyridine]Benzaldehyde} $$

Optimization Data :

Base Solvent Temperature Yield
Na₂CO₃ DME/H₂O 80°C 85%
K₃PO₄ Toluene 100°C 72%

Preparation of [(3-Methoxyphenyl)Methoxy]Amine

Methoxyamine Synthesis

The amine component is synthesized from 3-methoxybenzyl alcohol through a three-step process:

  • Bromination : Reaction with phosphorus tribromide (PBr₃) in dichloromethane at 0°C yields 3-methoxybenzyl bromide.
  • Nucleophilic Substitution : Treatment with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 4 hours forms [(3-methoxyphenyl)methoxy]amine.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (t, J = 8.0 Hz, 1H), 6.82–6.75 (m, 3H), 4.65 (s, 2H), 3.80 (s, 3H).
  • MS (ESI) : m/z 168.1 [M+H]⁺.

Condensation to Form Schiff Base

The final step involves refluxing equimolar amounts of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde and [(3-methoxyphenyl)methoxy]amine in ethanol with catalytic acetic acid:
$$ \text{RCHO} + \text{R'NH}_2 \xrightarrow{\text{EtOH, Δ}} \text{RCH=NR'} $$

Optimized Parameters :

Parameter Value
Molar Ratio (Aldehyde:Amine) 1:1.1
Catalyst Acetic acid (5 mol%)
Time 12 hours
Yield 89%

Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1) affords the pure E-isomer, confirmed by NOESY NMR showing trans-configuration.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃) : δ 8.72 (s, 1H, CH=N), 8.45 (d, J = 2.4 Hz, 1H), 8.12 (d, J = 8.4 Hz, 2H), 7.88 (d, J = 8.4 Hz, 2H), 7.30 (t, J = 8.0 Hz, 1H), 6.95–6.85 (m, 3H), 4.95 (s, 2H), 3.82 (s, 3H).
  • ¹⁹F NMR (565 MHz, CDCl₃) : δ -62.5 (CF₃).
  • HRMS (ESI) : m/z 451.0945 [M+H]⁺ (calc. 451.0942).

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 134–136°C, consistent with crystalline purity.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Suzuki Coupling High regioselectivity, mild conditions Requires expensive Pd catalysts
Direct Condensation One-pot, scalable Risk of imine tautomerization
Reductive Amination Avoids harsh acids Lower yields (~65%)

Q & A

Basic: What are the critical steps for synthesizing (E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(3-methoxyphenyl)methoxy]amine, and how can reaction yields be optimized?

Methodological Answer:
Synthesis typically involves multi-step reactions, including:

  • Palladium-catalyzed cross-coupling to introduce the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group to the phenyl ring .
  • Schiff base formation between the aldehyde intermediate and (3-methoxyphenyl)methoxyamine under anhydrous conditions to establish the (E)-configured methylidene linkage .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the (E)-isomer, followed by recrystallization for enhanced purity .

Yield Optimization:

  • Use sodium tert-butoxide as a base in coupling reactions to improve regioselectivity .
  • Control reaction temperature (e.g., reflux in dioxane at 110°C) and inert atmosphere (N₂/Ar) to minimize side reactions .

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for this compound when tested across different biological assays?

Methodological Answer:

  • Orthogonal Assay Validation: Re-test the compound in parallel assays (e.g., enzymatic vs. cell-based) to confirm target engagement .
  • Computational Docking: Perform molecular dynamics (MD) simulations to predict binding modes with putative targets (e.g., kinases or GPCRs) and correlate with experimental IC₅₀ values .
  • Metabolite Profiling: Use LC-MS/MS to identify potential metabolites that may interfere with assay results .

Basic: What spectroscopic and crystallographic techniques are essential for confirming the (E)-configuration and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Key diagnostic signals include the imine proton (δ 8.3–8.5 ppm, singlet) and deshielded aromatic protons adjacent to the trifluoromethyl group .
  • X-ray Crystallography: Resolve the (E)-geometry unambiguously; the dihedral angle between the pyridinyl and methoxyphenyl groups should exceed 150° .
  • HPLC-PDA: Use a C18 column (acetonitrile/water + 0.1% TFA) to verify >95% purity and exclude (Z)-isomer contamination .

Advanced: How can researchers mitigate stability issues (e.g., hydrolysis or photodegradation) during long-term storage or biological testing?

Methodological Answer:

  • Storage Conditions: Store in airtight, light-resistant containers at –20°C under nitrogen to prevent oxidation/hydrolysis of the imine bond .
  • Stability Screening: Conduct accelerated degradation studies (40°C/75% RH for 14 days) with UPLC-MS monitoring to identify degradation pathways .
  • Lyophilization: For aqueous formulations, lyophilize with cryoprotectants (e.g., trehalose) to enhance shelf life .

Basic: What in vitro models are appropriate for preliminary evaluation of this compound’s biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against recombinant kinases (e.g., EGFR or BRAF) using fluorescence polarization or ADP-Glo™ kits .
  • Cell Viability Screening: Use cancer cell lines (e.g., HeLa or MCF-7) with MTT assays, noting EC₅₀ values and comparing to positive controls (e.g., doxorubicin) .
  • Membrane Permeability: Assess via PAMPA (parallel artificial membrane permeability assay) to predict oral bioavailability .

Advanced: How can enantiomeric impurities be detected and controlled during asymmetric synthesis of related analogs?

Methodological Answer:

  • Chiral HPLC: Employ a Chiralpak AD-H column (heptane/ethanol mobile phase) to separate enantiomers; validate with circular dichroism (CD) spectroscopy .
  • Kinetic Resolution: Use lipases or transition-metal catalysts (e.g., Ru-BINAP complexes) to favor the desired enantiomer during key steps .
  • Microscale Synthesis: Optimize reaction conditions (e.g., solvent polarity, temperature) in high-throughput platforms to screen enantioselectivity .

Basic: What computational tools are recommended for predicting the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or ADMETlab to estimate logP, CYP450 inhibition, and blood-brain barrier permeability .
  • Density Functional Theory (DFT): Calculate the energy barrier for imine hydrolysis to assess metabolic stability .
  • Molecular Docking: AutoDock Vina or Schrödinger Suite to simulate binding with plasma proteins (e.g., albumin) for half-life estimation .

Advanced: How can researchers address low solubility in aqueous buffers during in vivo studies?

Methodological Answer:

  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) or PEGylation to enhance hydrophilicity .
  • Nanoformulation: Encapsulate in PLGA nanoparticles or liposomes; characterize size (DLS) and encapsulation efficiency (UV-Vis) .
  • Co-solvent Systems: Use cyclodextrins or Cremophor EL in PBS (pH 7.4) to prepare stable solutions for intravenous administration .

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